Salifluor Demonstrates Equivalent Antiplaque Efficacy to Chlorhexidine at Equal Concentration
Salifluor was directly compared to 0.12% chlorhexidine digluconate—the clinical gold standard antiplaque agent—in three randomized, double-blind, crossover clinical trials. The findings demonstrated that 0.12% Salifluor mouthrinse was not significantly different from 0.12% chlorhexidine mouthrinse in retarding de novo plaque formation and preventing gingivitis development over 14 days without mechanical plaque control [1].
| Evidence Dimension | Clinical antiplaque efficacy (de novo plaque formation inhibition) |
|---|---|
| Target Compound Data | 0.12% Salifluor mouthrinse: equivalent plaque retardation |
| Comparator Or Baseline | 0.12% chlorhexidine digluconate mouthrinse |
| Quantified Difference | No significant difference (statistically equivalent efficacy) |
| Conditions | Human clinical trial; double-blind, randomized, crossover design; 14-day period of no mechanical plaque control; N=10 young individuals with healthy gingiva; 2× daily rinsing |
Why This Matters
This equivalence data supports Salifluor as a scientifically justifiable alternative to chlorhexidine when formulating oral care products where chlorhexidine's staining or substantivity profile is undesirable.
- [1] Furuichi Y, Ramberg P, Lindhe J, Nabi N, Gaffar A. Some effects of mouthrinses containing salifluor on de novo plaque formation and developing gingivitis. J Clin Periodontol. 1996 Aug;23(8):795-802. View Source
